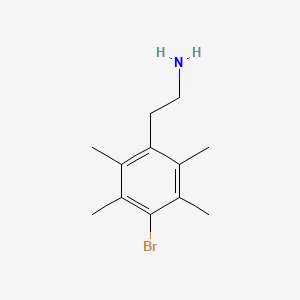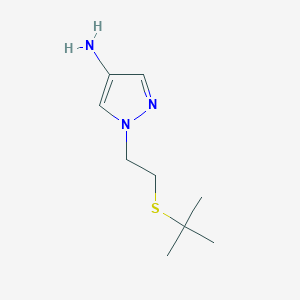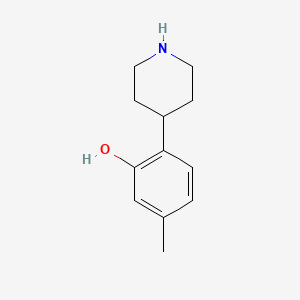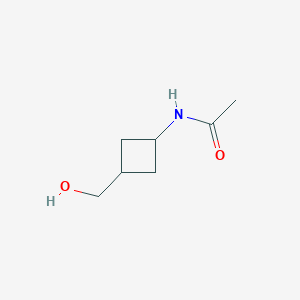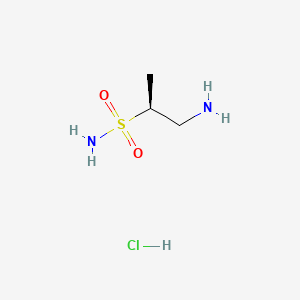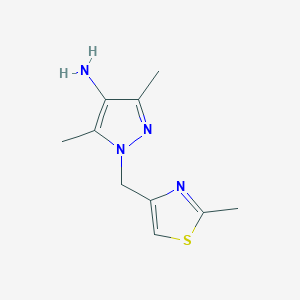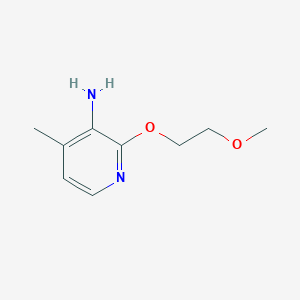
2-(2-Methoxyethoxy)-4-methyl-3-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyethoxy)-4-methylpyridin-3-amine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a pyridine ring substituted with a methoxyethoxy group and a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethoxy)-4-methylpyridin-3-amine typically involves the reaction of 4-methyl-3-nitropyridine with 2-(2-methoxyethoxy)ethanol under reducing conditions. The nitro group is reduced to an amine group using a reducing agent such as sodium bis(2-methoxyethoxy)aluminium hydride . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of 2-(2-methoxyethoxy)-4-methylpyridin-3-amine may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methoxyethoxy)-4-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium bis(2-methoxyethoxy)aluminium hydride is commonly used for reduction reactions.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, substituted pyridines, and various amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxyethoxy)-4-methylpyridin-3-amine is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-methoxyethoxy)-4-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyethoxy group enhances the compound’s solubility and bioavailability, allowing it to effectively modulate biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyethanol: A similar compound with a methoxyethanol group instead of a methoxyethoxy group.
4-Methylpyridine: A simpler analogue without the methoxyethoxy substitution.
Uniqueness
2-(2-Methoxyethoxy)-4-methylpyridin-3-amine is unique due to the presence of both the methoxyethoxy and methyl groups on the pyridine ring, which confer distinct chemical and biological properties. This combination of functional groups enhances its versatility and effectiveness in various applications.
Eigenschaften
Molekularformel |
C9H14N2O2 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
2-(2-methoxyethoxy)-4-methylpyridin-3-amine |
InChI |
InChI=1S/C9H14N2O2/c1-7-3-4-11-9(8(7)10)13-6-5-12-2/h3-4H,5-6,10H2,1-2H3 |
InChI-Schlüssel |
VARUEZQIKRXAEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=C1)OCCOC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



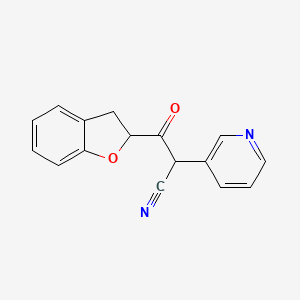
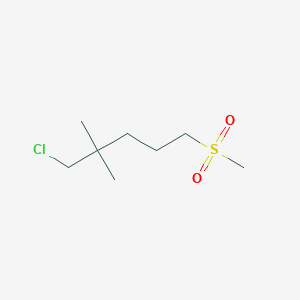
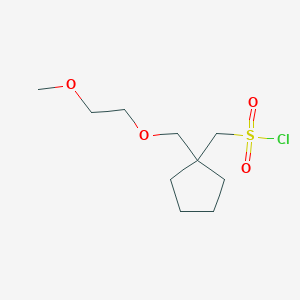
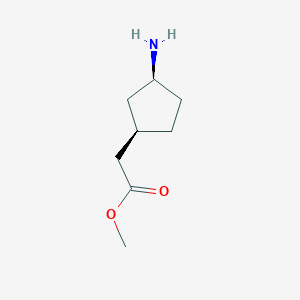
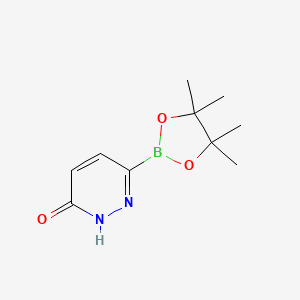
![7-Azabicyclo[2.2.1]heptane-1-acetonitrile](/img/structure/B13632422.png)
